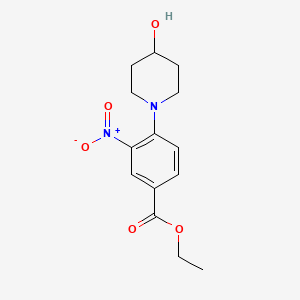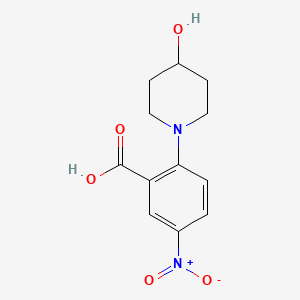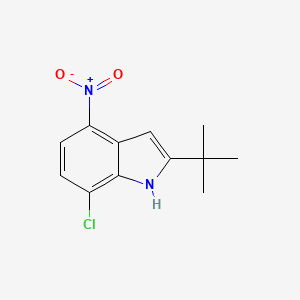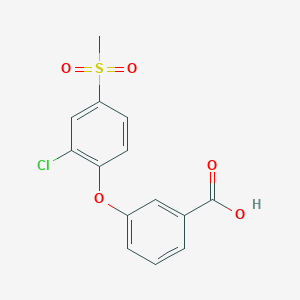![molecular formula C12H17N3O4S B1328732 1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine CAS No. 951624-89-8](/img/structure/B1328732.png)
1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Chemical Reactions and Synthesis
- The compound has been involved in various chemical reactions, such as the synthesis of N,S- and S,S-substituted dienes. For example, 2-Nitrodiene reacted with 3-mercapto-1,2,4-triazole and cyclohexyl thiol to yield compounds with homopiperazine derivatives (Ibiş & Aydinli, 2007).
Pharmaceutical Applications
- Research has explored the synthesis of various sulfonamides using piperazine derivatives, including homopiperazine, which have potential applications in medicinal chemistry, especially as receptor antagonists (Yan et al., 2006).
Materials Science and Catalysis
- Homopiperazine compounds have been utilized in the synthesis of platinum(II) complexes, which are significant in materials science and catalysis. These complexes, featuring homopiperazine and other sulfides, have been characterized for their structural and chemical properties (Ali et al., 2002).
Development of Novel Compounds
- The synthesis of novel benzimidazole derivatives containing homopiperazine or morpholine skeletons has been explored. These compounds have shown potential as glucosidase inhibitors with antioxidant activity, indicating their utility in drug development (Özil et al., 2018).
Enzyme Inhibition Studies
- Studies on sulfonylcarbamimidic azides, derived from reactions involving compounds like 2-nitrophenylsulfonyl chloride, have shown their potential as inhibitors of carbonic anhydrase isozymes. These findings are relevant in understanding enzyme mechanisms and in the development of enzyme inhibitors (Supuran et al., 1997).
Radiation Mitigation Studies
- A particular compound, 1‐[(4‐nitrophenyl)sulfonyl]‐4‐phenylpiperazine, has been identified as a radiation mitigator, particularly for gastrointestinal acute radiation syndrome. This discovery is significant in the context of radiation therapy and accident response (Duhachek-Muggy et al., 2019).
properties
IUPAC Name |
1-(2-methylsulfonyl-4-nitrophenyl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)12-9-10(15(16)17)3-4-11(12)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQWXZCLRXSYCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)

![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)
![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)
![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)
![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)




